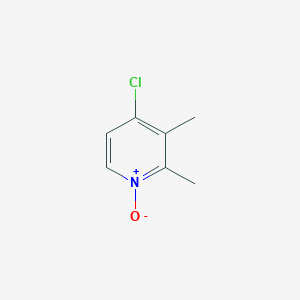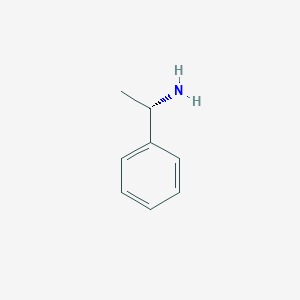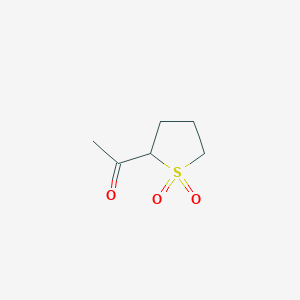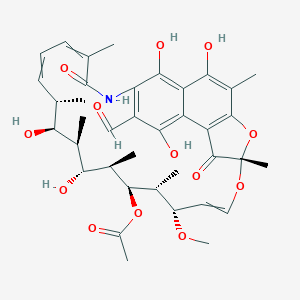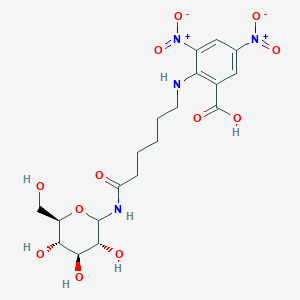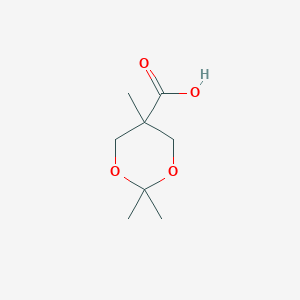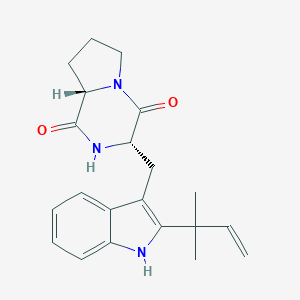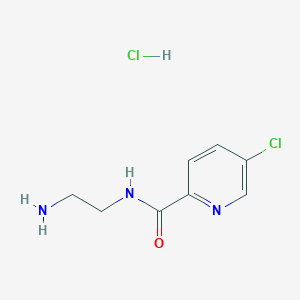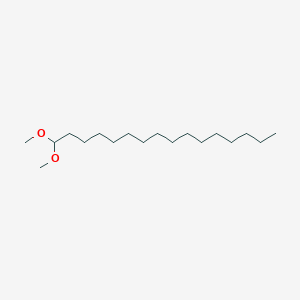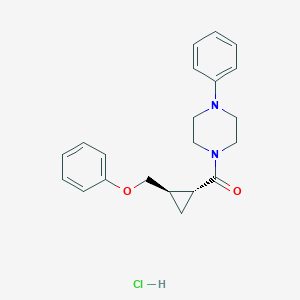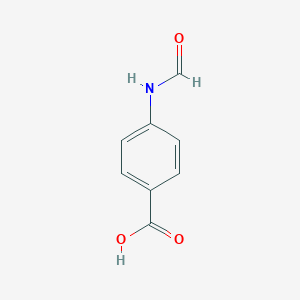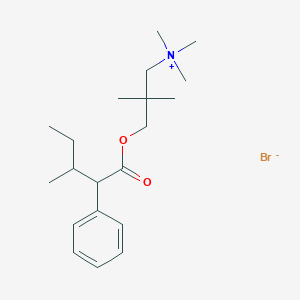
1-Propanaminium, 2,2-dimethyl-3-((3-methyl-2-phenylvaleryl)oxy)-N,N,N-trimethyl-, bromide
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
1-Propanaminium, 2,2-dimethyl-3-((3-methyl-2-phenylvaleryl)oxy)-N,N,N-trimethyl-, bromide is a chemical compound that has been extensively studied in scientific research. This compound is commonly known as Vecuronium Bromide and is used as a muscle relaxant during surgical procedures and mechanical ventilation. Vecuronium Bromide belongs to the category of non-depolarizing neuromuscular blocking agents, which act by blocking the acetylcholine receptors at the neuromuscular junction.
Mécanisme D'action
Vecuronium Bromide acts by blocking the acetylcholine receptors at the neuromuscular junction. This prevents the transmission of nerve impulses to the muscles, resulting in muscle relaxation. Vecuronium Bromide is a non-depolarizing neuromuscular blocking agent, which means that it does not cause muscle contractions before relaxation.
Effets Biochimiques Et Physiologiques
Vecuronium Bromide has both biochemical and physiological effects on the body. Biochemically, Vecuronium Bromide inhibits the breakdown of acetylcholine, leading to an accumulation of acetylcholine at the neuromuscular junction. This results in prolonged muscle relaxation. Physiologically, Vecuronium Bromide causes muscle relaxation, which is essential for surgical procedures and mechanical ventilation.
Avantages Et Limitations Des Expériences En Laboratoire
Vecuronium Bromide has several advantages and limitations for lab experiments. One advantage is that it has a well-established mechanism of action, which makes it a reliable tool for studying neuromuscular function. Another advantage is that it has a long duration of action, which allows for prolonged muscle relaxation during experiments. However, Vecuronium Bromide also has limitations, such as its potential to cause respiratory depression and hypotension, which can affect experimental outcomes.
Orientations Futures
There are several future directions for research on Vecuronium Bromide. One direction is to study its potential use in the treatment of other neuromuscular disorders, such as myasthenia gravis. Another direction is to develop new formulations of Vecuronium Bromide that have improved pharmacokinetic and pharmacodynamic properties. Additionally, research could focus on the development of new neuromuscular blocking agents that have fewer side effects than Vecuronium Bromide.
Conclusion:
In conclusion, Vecuronium Bromide is a chemical compound that has been extensively studied in scientific research for its applications in anesthesia and critical care medicine. Its mechanism of action, biochemical and physiological effects, advantages and limitations for lab experiments, and future directions have been well established. Vecuronium Bromide is a valuable tool for studying neuromuscular function and has the potential for further development in the treatment of neuromuscular disorders.
Méthodes De Synthèse
The synthesis of Vecuronium Bromide involves the reaction of pancuronium bromide with 3-methyl-2-phenylvaleryl chloride. The resulting compound is then quaternized with trimethylamine to form Vecuronium Bromide. This synthesis method has been extensively studied and optimized to produce high yields of pure Vecuronium Bromide.
Applications De Recherche Scientifique
Vecuronium Bromide has been extensively studied in scientific research for its applications in anesthesia and critical care medicine. Its use as a muscle relaxant during surgical procedures and mechanical ventilation has been well established. In addition, Vecuronium Bromide has been studied for its potential use in the treatment of tetanus, a serious bacterial infection that affects the nervous system.
Propriétés
Numéro CAS |
101699-48-3 |
|---|---|
Nom du produit |
1-Propanaminium, 2,2-dimethyl-3-((3-methyl-2-phenylvaleryl)oxy)-N,N,N-trimethyl-, bromide |
Formule moléculaire |
C20H34BrNO2 |
Poids moléculaire |
400.4 g/mol |
Nom IUPAC |
[2,2-dimethyl-3-(3-methyl-2-phenylpentanoyl)oxypropyl]-trimethylazanium;bromide |
InChI |
InChI=1S/C20H34NO2.BrH/c1-8-16(2)18(17-12-10-9-11-13-17)19(22)23-15-20(3,4)14-21(5,6)7;/h9-13,16,18H,8,14-15H2,1-7H3;1H/q+1;/p-1 |
Clé InChI |
HCFPYCTUHPARQY-UHFFFAOYSA-M |
SMILES |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC(C)(C)C[N+](C)(C)C.[Br-] |
SMILES canonique |
CCC(C)C(C1=CC=CC=C1)C(=O)OCC(C)(C)C[N+](C)(C)C.[Br-] |
Synonymes |
(3-Hydroxy-2,2-dimethylpropyl)trimethylammonium bromide, 3-methyl-2-ph enylvalerate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



